2'-Deoxycytidine-5'-O-(1-thiotriphosphate) sodium salt
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Overview
Description
2’-Deoxycytidine-5’-O-(1-thiotriphosphate) sodium salt is a modified nucleotide analog. It is a sulfur-containing derivative of deoxycytidine triphosphate, which plays a crucial role in various biochemical and molecular biology applications. This compound is often used in research settings to study DNA synthesis, repair, and other cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxycytidine-5’-O-(1-thiotriphosphate) sodium salt typically involves the phosphorylation of 2’-deoxycytidine with thiophosphoryl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thiophosphate group. The product is then purified using high-performance liquid chromatography (HPLC) to achieve a high degree of purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale purification systems to ensure consistency and high yield. The final product is often lyophilized and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxycytidine-5’-O-(1-thiotriphosphate) sodium salt undergoes various chemical reactions, including:
Substitution Reactions: The thiophosphate group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The sulfur atom in the thiophosphate group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other peroxides can oxidize the sulfur atom.
Reducing Agents: Dithiothreitol (DTT) or other thiol-containing compounds can reduce the oxidized sulfur.
Major Products
Oxidized Thiophosphate Derivatives: Formed when the sulfur atom is oxidized.
Reduced Thiophosphate Derivatives: Formed when the oxidized sulfur is reduced back to its original state.
Scientific Research Applications
2’-Deoxycytidine-5’-O-(1-thiotriphosphate) sodium salt is widely used in scientific research, including:
Chemistry: Used as a substrate in enzymatic reactions to study the mechanisms of DNA polymerases and other enzymes.
Biology: Employed in studies of DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential role in antiviral therapies and cancer research.
Industry: Utilized in the development of diagnostic assays and biotechnological applications
Mechanism of Action
The compound exerts its effects by mimicking natural nucleotides and incorporating into DNA strands during synthesis. This incorporation can lead to chain termination or altered DNA structures, affecting cellular processes. The molecular targets include DNA polymerases and other enzymes involved in DNA metabolism .
Comparison with Similar Compounds
Similar Compounds
- 2’-Deoxyadenosine-5’-O-(1-thiotriphosphate)
- 2’-Deoxyguanosine-5’-O-(1-thiotriphosphate)
- 2’-Deoxyuridine-5’-O-(1-thiotriphosphate)
Uniqueness
2’-Deoxycytidine-5’-O-(1-thiotriphosphate) sodium salt is unique due to its specific base (cytosine) and the presence of a thiophosphate group. This combination allows it to be used in specialized applications where other nucleotide analogs may not be suitable .
Properties
Molecular Formula |
C9H12N3Na4O12P3S |
---|---|
Molecular Weight |
571.15 g/mol |
IUPAC Name |
tetrasodium;[[[5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H16N3O12P3S.4Na/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(22-8)4-21-27(20,28)24-26(18,19)23-25(15,16)17;;;;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,28)(H2,10,11,14)(H2,15,16,17);;;;/q;4*+1/p-4 |
InChI Key |
NELHAJNNDVTQIM-UHFFFAOYSA-J |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=S)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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